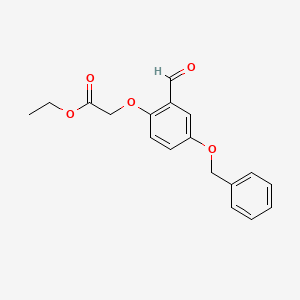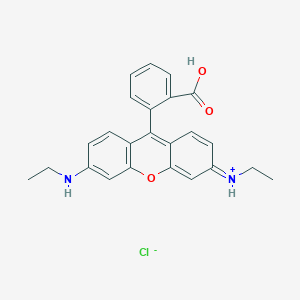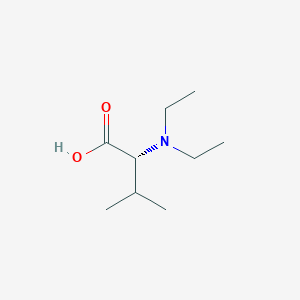
Diethyl-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-D-valine is a derivative of D-valine, an important organic chiral source with extensive industrial applications. D-valine is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-D-valine can be achieved through several methods. One common approach is the microbial preparation of D-valine, which can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are favored due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes.
Industrial Production Methods
Industrial production of this compound often involves microbial preparation due to its efficiency and environmental benefits. This method yields D-valine with high optical purity and productivity . The process involves the use of specific microorganisms that can selectively produce D-valine from various starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-D-valine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can yield a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl-D-valine has several scientific research applications, including:
Chemistry: It is used as a chiral source in the synthesis of various compounds.
Biology: It is used in cell culture to selectively inhibit fibroblast proliferation.
Mécanisme D'action
The mechanism of action of Diethyl-D-valine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in amino acid metabolism, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Diethyl-D-valine include:
L-valine: Another form of valine with different chirality.
DL-valine: A racemic mixture of D-valine and L-valine.
Alanine: Another amino acid with similar structural properties.
Uniqueness
This compound is unique due to its specific chiral properties and its ability to be selectively produced through microbial methods. This makes it a valuable compound for various industrial and research applications, particularly in the synthesis of chiral compounds and the study of amino acid metabolism.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(2R)-2-(diethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-10(6-2)8(7(3)4)9(11)12/h7-8H,5-6H2,1-4H3,(H,11,12)/t8-/m1/s1 |
Clé InChI |
XUWHRJBRJWTAPR-MRVPVSSYSA-N |
SMILES isomérique |
CCN(CC)[C@H](C(C)C)C(=O)O |
SMILES canonique |
CCN(CC)C(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[3-[4-chloro-3-(cyclopropylsulfonylamino)-1-(2,2-difluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide](/img/structure/B12296396.png)
![3,5-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B12296401.png)
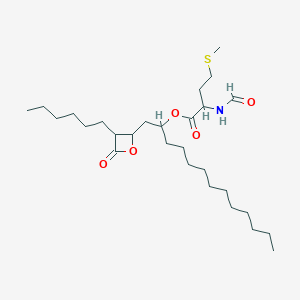
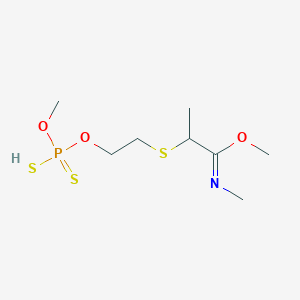
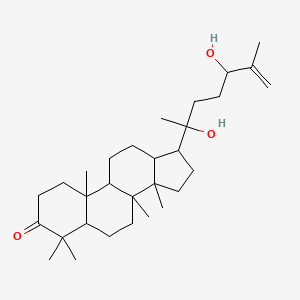
![2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296421.png)
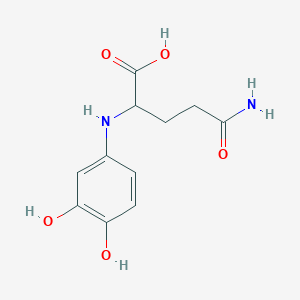
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B12296437.png)
![(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol](/img/structure/B12296440.png)
![1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one](/img/structure/B12296442.png)

![azane;[(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B12296456.png)
